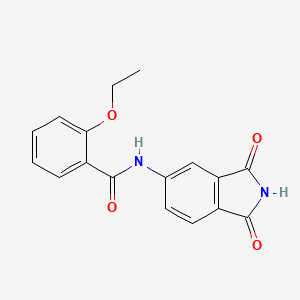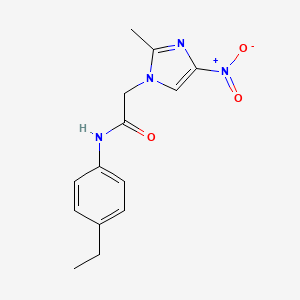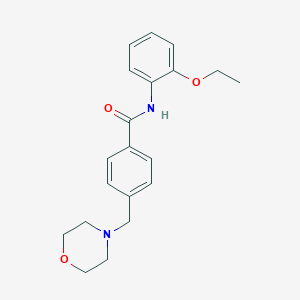
4-chloro-2-formylphenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-formylphenyl 2-methylbenzoate, also known as CFMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CFMB is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. In
Scientific Research Applications
4-chloro-2-formylphenyl 2-methylbenzoate has been investigated for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-chloro-2-formylphenyl 2-methylbenzoate has been studied as a potential drug candidate for the treatment of cancer and other diseases. 4-chloro-2-formylphenyl 2-methylbenzoate has also been used as a building block for the synthesis of novel organic compounds with potential applications in material science.
Mechanism of Action
The mechanism of action of 4-chloro-2-formylphenyl 2-methylbenzoate is not well understood. However, studies have suggested that 4-chloro-2-formylphenyl 2-methylbenzoate may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-chloro-2-formylphenyl 2-methylbenzoate may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-chloro-2-formylphenyl 2-methylbenzoate has been shown to have a cytotoxic effect on cancer cells in vitro. Studies have also suggested that 4-chloro-2-formylphenyl 2-methylbenzoate may have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-2-formylphenyl 2-methylbenzoate.
Advantages and Limitations for Lab Experiments
4-chloro-2-formylphenyl 2-methylbenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high melting point, making it suitable for use in high-temperature reactions. However, 4-chloro-2-formylphenyl 2-methylbenzoate has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 4-chloro-2-formylphenyl 2-methylbenzoate. One area of interest is the development of new synthetic methods for 4-chloro-2-formylphenyl 2-methylbenzoate and its derivatives. Another area of interest is the investigation of the mechanism of action of 4-chloro-2-formylphenyl 2-methylbenzoate and its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-chloro-2-formylphenyl 2-methylbenzoate and its derivatives.
In conclusion, 4-chloro-2-formylphenyl 2-methylbenzoate is a chemical compound that has attracted scientific interest due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-chloro-2-formylphenyl 2-methylbenzoate have been discussed in this paper. Further research is needed to fully understand the potential of 4-chloro-2-formylphenyl 2-methylbenzoate and its derivatives.
Synthesis Methods
The synthesis of 4-chloro-2-formylphenyl 2-methylbenzoate involves the reaction of 4-chloro-2-formylphenol with 2-methylbenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an esterification reaction to yield 4-chloro-2-formylphenyl 2-methylbenzoate. The purity of the final product can be improved by recrystallization using a suitable solvent.
properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10-4-2-3-5-13(10)15(18)19-14-7-6-12(16)8-11(14)9-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABPZDUBAFYUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-formylphenyl) 2-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)



![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)

![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)